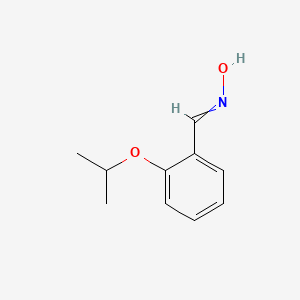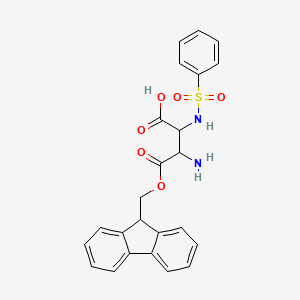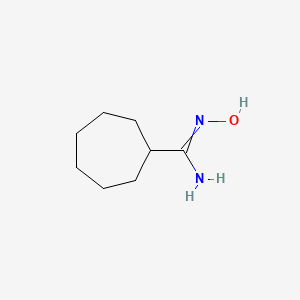![molecular formula C8H9N3OS B11819311 N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B11819311.png)
N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C8H9N3OS It is known for its unique structure, which includes an imidazo-thiazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine typically involves the reaction of 2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oximes or nitriles, while reduction could produce amines. Substitution reactions result in derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Wirkmechanismus
The mechanism of action of N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine
- (2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-methylmethanamine hydrochloride
- (6,6-dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)methyl N,N’-dicyclohexylcarbamimidothioate
Uniqueness
N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine stands out due to its specific imidazo-thiazole ring system and the presence of a hydroxylamine group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C8H9N3OS |
|---|---|
Molekulargewicht |
195.24 g/mol |
IUPAC-Name |
N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H9N3OS/c1-5-4-11-7(3-9-12)6(2)10-8(11)13-5/h3-4,12H,1-2H3 |
InChI-Schlüssel |
VDTQBBVNXNLCBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C(=C(N=C2S1)C)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Ethyl 2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate](/img/structure/B11819298.png)

